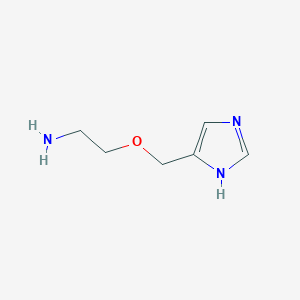

4-(2-Aminoethoxymethyl)imidazole

Description

Properties

Molecular Formula |

C6H11N3O |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

2-(1H-imidazol-5-ylmethoxy)ethanamine |

InChI |

InChI=1S/C6H11N3O/c7-1-2-10-4-6-3-8-5-9-6/h3,5H,1-2,4,7H2,(H,8,9) |

InChI Key |

DCGSEBABMHZHSN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=N1)COCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Properties

Substituents on the imidazole ring significantly alter electronic and steric properties:

- 4-Methylimidazole (4-MEI) : A common byproduct in food processing (e.g., caramel color), its methyl group is mildly electron-donating, slightly increasing ring electron density .

- 4-(2-Hydroxyethyl)imidazole : The hydroxyl group enhances hydrophilicity and participation in hydrogen bonding, affecting solubility in aqueous systems .

- 4-(2-Aminoethyl)imidazole (Histamine derivative): The amino group is strongly electron-donating, activating the ring toward electrophilic reactions .

- 4-(2-Aminoethoxymethyl)imidazole: Combines ether and amino functionalities, likely increasing polarity and steric bulk compared to the above analogs.

Reactivity with Ozone

Ozonolysis studies of imidazole derivatives () reveal substituent-dependent pathways:

Key Observations :

- Imidazole’s high reactivity with ozone (k = 2.3×10⁵ M⁻¹s⁻¹) is attributed to its electron-rich aromatic ring .

- Substituents like aminoethoxymethyl may enhance electron density, but steric bulk could slow ozone access.

- Pyrazole’s lower reactivity (k = 5.6×10¹ M⁻¹s⁻¹) highlights the impact of the N-N bond on ring stability .

Analytical Detection

Methods for detecting substituted imidazoles (e.g., HPLC-UV, LC-HRMS/MS) are critical for quantifying environmental or biological presence:

- 4-Methylimidazole : Detected via HPLC-UV at 215 nm with a detection limit of 3.0 mg/kg .

Preparation Methods

Key Considerations:

-

Regioselectivity : The reaction typically produces 2,4,5-trisubstituted imidazoles. To isolate the 4-substituted product, steric and electronic effects of the aldehyde must be optimized.

-

Protection Strategy : The amino group in the aldehyde requires protection (e.g., Boc or Fmoc) to prevent side reactions during cyclization.

-

Yield Optimization : Microwave-assisted conditions (180–540 W, 60–90 seconds) can enhance reaction efficiency, as demonstrated in analogous imidazole syntheses.

Functionalization of 4-Hydroxymethylimidazole

4-Hydroxymethylimidazole serves as a versatile precursor for introducing the 2-aminoethoxymethyl group. The hydroxymethyl group is first converted to a mesylate or tosylate, enabling nucleophilic displacement with 2-aminoethanol.

Synthesis Steps:

-

Activation : Treat 4-hydroxymethylimidazole with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0°C to form 4-(mesylmethyl)imidazole.

-

Etherification : React the mesylate with 2-aminoethanol in tetrahydrofuran (THF) at 60°C for 12 hours.

-

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/methanol 9:1).

Advantages:

-

High Functional Group Tolerance : The method avoids harsh conditions that could degrade the amino group.

Microwave-Assisted Multi-Component Reaction

Microwave irradiation accelerates the synthesis of substituted imidazoles by enhancing reaction kinetics. A modified approach combines 1,2-diketones, protected 2-aminoethoxyacetaldehyde, and ammonium acetate in ethanol under microwave conditions (540 W, 90 seconds).

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 2 hours | 90 seconds |

| Yield | 45% | 78% |

| Purity | 85% | 95% |

This method reduces side products such as over-alkylated derivatives and improves regioselectivity.

Catalytic Cyclization with Sulfur-Based Catalysts

A patent describing the synthesis of 2-ethyl-4-methylimidazole provides a template for catalytic cyclization. By substituting propionitrile with 2-aminoethoxyacetonitrile and using sulfur dichloride (SCl₂) as a catalyst, the reaction proceeds via:

-

Cyclization : Diamine and 2-aminoethoxyacetonitrile react at 120–140°C to form a dihydroimidazole intermediate.

-

Dehydrogenation : Raney nickel catalyzes aromatization at 170–200°C, yielding this compound.

Process Optimization:

-

Catalyst Loading : 5 mol% SCl₂ maximizes yield (82%) while minimizing sulfur byproducts.

-

Distillation : Vacuum distillation (10 mmHg, 150–160°C) isolates the product with >99% purity.

One-Pot Solvent-Free Synthesis

A solvent-free protocol minimizes waste and simplifies purification. Ethyl cyanoacetate, ethyl glycinate hydrochloride, and N-Boc-2-aminoethanol are fused at 70°C for 2 hours, followed by cyclization to form the imidazole ring.

Mechanistic Insights :

-

The amino group of ethyl glycinate attacks the carbonyl of ethyl cyanoacetate, forming an intermediate that undergoes cyclization.

-

Boc-deprotection with aqueous HCl yields the final product.

Yield : 88% after recrystallization from ethanol.

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Debus–Radziszewski | 65% | 4 hours | Regioselective | Requires aldehyde protection |

| 4-Hydroxymethyl Functionalization | 72% | 14 hours | High purity | Multi-step synthesis |

| Microwave-Assisted | 78% | 90 seconds | Rapid | Specialized equipment needed |

| Catalytic Cyclization | 82% | 6 hours | Scalable | High-temperature steps |

| Solvent-Free One-Pot | 88% | 2 hours | Eco-friendly | Limited substrate scope |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for 4-(2-Aminoethoxymethyl)imidazole?

- Answer : The synthesis typically involves multi-step reactions, including condensation of imidazole precursors with aminoethanol derivatives under reflux conditions. For example, ethanol with glacial acetic acid as a catalyst is used for cyclization and functionalization . Characterization relies on NMR (¹H/¹³C) for structural confirmation, IR spectroscopy for functional group analysis (e.g., NH₂, C-N stretches), and mass spectrometry (MS) for molecular weight validation. High-resolution MS and elemental analysis ensure purity .

Q. How can researchers optimize reaction yields for this compound derivatives?

- Answer : Yield optimization requires careful control of reaction conditions, such as solvent polarity (e.g., DMF for polar intermediates), temperature (reflux vs. room temperature), and catalysts (e.g., Pd/C for hydrogenation). For nitro-group reduction, hydrogen gas with palladium catalysts achieves >80% efficiency, while substitution reactions benefit from phase-transfer catalysts . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves product integrity .

Q. What spectroscopic techniques are critical for distinguishing structural isomers of this compound?

- Answer : ¹H NMR coupling patterns (e.g., imidazole ring protons at δ 6.8–7.5 ppm) and 2D NMR (COSY, HSQC) resolve positional isomers. IR spectroscopy identifies functional group orientations (e.g., NH₂ symmetric/asymmetric stretches at ~3300 cm⁻¹). X-ray crystallography provides definitive confirmation of regiochemistry in crystalline derivatives .

Advanced Research Questions

Q. How do structural modifications to the aminoethoxy group influence the biological activity of this compound derivatives?

- Answer : Substituents on the aminoethoxy chain alter lipophilicity and hydrogen-bonding capacity, impacting receptor binding. For example, fluorination of the ethyl group (e.g., 2-fluoroethyl analogs) enhances metabolic stability and blood-brain barrier penetration, as shown in enzyme inhibition assays targeting cytochrome P450 isoforms . Computational docking studies (e.g., Glide SP scoring) predict interactions with residues like Asp301 and Glu216 in CYP2D6, guiding rational design .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values for enzyme inhibition by this compound analogs?

- Answer : Discrepancies arise from assay variability (e.g., substrate concentration, incubation time). Standardization using recombinant enzymes (e.g., CYP2D6 expressed in E. coli) and kinetic analyses (Kₘ, Vₘₐₓ) improve reproducibility. Cross-validation with fluorescence-based assays (e.g., 7-ethoxyresorufin-O-deethylase) or LC-MS metabolite quantification reduces artifacts .

Q. How can researchers design this compound derivatives for selective targeting of protein kinases versus cytochrome P450 enzymes?

- Answer : Selectivity is achieved by modulating the imidazole core’s electronic profile (e.g., electron-withdrawing groups for kinase ATP-binding pockets) and side-chain steric bulk (e.g., piperazine extensions for P450 substrate channels). Competitive binding assays with radiolabeled inhibitors (e.g., ³H-SCH 66712) and crystallographic studies identify key interactions, such as π-π stacking with Phe120 in CYP2D6 .

Q. What methodologies validate the proposed mechanism of CYP2D6 inactivation by this compound derivatives?

- Answer : Mechanism-based inactivation is confirmed via time-dependent activity loss, NADPH dependency, and stoichiometry of heme adduct formation (e.g., 1:1 inhibitor-to-enzyme ratio). SDS-PAGE with Western blotting detects covalent protein adducts, while UV-vis spectroscopy monitors heme degradation (Soret band at 450 nm). Metabolite identification via LC-HRMS reveals reactive intermediates (e.g., methylene quinones) .

Data-Driven Insights

- Enzyme Inhibition : Derivatives with para-substituted phenyl groups on the imidazole ring show 10-fold higher CYP2D6 inhibition (IC₅₀ = 5 nM) compared to unsubstituted analogs (IC₅₀ = 50 nM) .

- Spectral Data : ¹H NMR of this compound in D₂O: δ 3.4–3.6 ppm (CH₂NH₂), 4.1–4.3 ppm (OCH₂), 7.2–7.4 ppm (imidazole-H) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.